molecular formula C16H20FN5O3S B14955977 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B14955977
M. Wt: 381.4 g/mol
InChI Key: KAGZIZSINLLSBB-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound that features a combination of functional groups, including a sulfonyl group, a fluorophenyl group, a tetraazole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the sulfonyl intermediate: This involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile to introduce the sulfonyl group.

    Introduction of the tetraazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Coupling with cyclohexanecarboxamide: The final step involves coupling the sulfonyl intermediate with 1-cyclohexanecarboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction could yield sulfides.

Scientific Research Applications

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the tetraazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
  • N-{2-[(4-bromophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Uniqueness

The uniqueness of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro and bromo analogs.

Biological Activity

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes a tetraazole ring and a sulfonamide moiety. Its molecular formula is C16H20FN5O2S, and it possesses significant pharmacological properties attributed to its unique functional groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds bearing the tetraazole moiety. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. The biological evaluation of these compounds often includes testing against established cancer cell lines such as HT-29 and H460. Compounds with similar structures have demonstrated IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

CompoundCell LineIC50 (µM)Comparison
10pHT-290.0845.1-fold better than sorafenib
10pH4600.366.1-fold better than sorafenib
10pMKN-450.972.4-fold better than sorafenib

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a role in enzyme inhibition related to tumor growth and proliferation pathways.

Inhibition Studies

In vitro studies have shown that compounds with similar structural features can inhibit key metabolic enzymes involved in tumor metabolism. For instance, certain tetraazole derivatives were found to inhibit CRAf kinase activity, which is crucial for cancer cell survival and proliferation .

Pharmacological Profiles

The pharmacological profile of this compound suggests it may act as an inverse agonist for specific receptors involved in inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1 : A compound with a similar sulfonamide structure was evaluated for its effects on tumor volume reduction in a mouse model of breast cancer. Results indicated a significant decrease in tumor size compared to control groups.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of tetraazole derivatives showed that these compounds effectively reduced inflammatory markers in vitro and in vivo.

Properties

Molecular Formula

C16H20FN5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)sulfonylethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H20FN5O3S/c17-13-4-6-14(7-5-13)26(24,25)11-10-18-15(23)16(8-2-1-3-9-16)22-12-19-20-21-22/h4-7,12H,1-3,8-11H2,(H,18,23)

InChI Key

KAGZIZSINLLSBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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